molecular formula C6H16ClN B1443048 3-Methylpentan-2-amine hydrochloride CAS No. 1334149-53-9

3-Methylpentan-2-amine hydrochloride

Cat. No.: B1443048
CAS No.: 1334149-53-9
M. Wt: 137.65 g/mol
InChI Key: AJSXBTQVKAIUDU-UHFFFAOYSA-N
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Description

3-Methylpentan-2-amine hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a derivative of amine and is commonly used in various chemical and industrial applications. The compound is known for its unique chemical properties and its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentan-2-amine hydrochloride can be synthesized through several methods, including reductive amination and direct alkylation. One common method involves the reductive amination of 3-methylpentan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpentan-2-amine hydrochloride
  • 3-Methylhexan-2-amine hydrochloride
  • 2-Methylbutan-2-amine hydrochloride

Uniqueness

3-Methylpentan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable in specific applications .

Properties

IUPAC Name

3-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSXBTQVKAIUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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